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Introduction
Tredaptive was a combination drug containing extended-release niacin and laropiprant. Niacin,

a well-established lipid-modifying agent, was included for its potential to reduce low-density

lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL)

cholesterol. Laropiprant was incorporated to mitigate the common side effect of niacin-induced

flushing. The therapeutic rationale was that by improving lipid profiles, Tredaptive would

reduce the risk of vascular events in high-risk patients. However, large-scale clinical trials,

notably HPS2-THRIVE and AIM-HIGH, were conducted to rigorously quantify this effect. These

studies ultimately led to the withdrawal of Tredaptive from the market. This document provides

a detailed overview of the quantitative findings and experimental protocols from these key

clinical trials.

Data Presentation: Quantifying the Effect on
Vascular Events
The clinical evidence for Tredaptive's effect on vascular events is primarily derived from two

major randomized controlled trials: HPS2-THRIVE (Heart Protection Study 2-Treatment of HDL

to Reduce the Incidence of Vascular Events) and AIM-HIGH (Atherothrombosis Intervention in

Metabolic Syndrome with Low HDL/High Triglycerides: Impact on Global Health Outcomes).
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HPS2-THRIVE Trial: Primary and Secondary Endpoint
Data
The HPS2-THRIVE study evaluated the addition of extended-release niacin/laropiprant to statin

therapy in patients at high risk for vascular events.

Outcome
Tredaptive +
Statin
(n=12,838)

Placebo +
Statin
(n=12,835)

Risk Ratio
(95% CI)

P-value

Primary

Endpoint: Major

Vascular Events*

13.2% 13.7% 0.96 (0.90 - 1.03) 0.29

*Major vascular events were a composite of coronary death, non-fatal myocardial infarction,

stroke, or any arterial revascularization.[1]

Selected Adverse
Events

Tredaptive + Statin Placebo + Statin
Statistically
Significant
Increase

Diabetic

Complications
Increased Baseline Yes

New Onset Diabetes Increased Baseline Yes

Infection Increased Baseline Yes

Gastrointestinal Increased Baseline Yes

Musculoskeletal Increased Baseline Yes

Bleeding (including

intracranial)
Increased Baseline Yes

Skin-related Increased Baseline Yes

AIM-HIGH Trial: Primary Endpoint Data
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The AIM-HIGH trial investigated the effect of extended-release niacin added to statin therapy in

patients with established cardiovascular disease, low HDL cholesterol, and elevated

triglycerides.

Outcome
Niacin + Statin
(n=1,718)

Placebo +
Statin
(n=1,696)

Hazard Ratio
(95% CI)

P-value

Primary

Endpoint: Major

Cardiovascular

Events*

16.4% 16.2% 1.02 (0.87 - 1.21) 0.79

*Primary endpoint was a composite of death from coronary heart disease, nonfatal myocardial

infarction, ischemic stroke, hospitalization for an acute coronary syndrome, or symptom-driven

coronary or cerebral revascularization.[2][3]

Experimental Protocols
HPS2-THRIVE Trial Methodology
Study Design: A large-scale, randomized, double-blind, placebo-controlled trial.[3][4][5]

Patient Population: 25,673 patients aged 50 to 80 years with a history of myocardial infarction,

cerebrovascular disease, peripheral arterial disease, or diabetes mellitus with symptomatic

coronary heart disease.[3][6]

Inclusion Criteria:

History of myocardial infarction.

Cerebrovascular atherosclerotic disease (e.g., ischemic stroke, transient ischemic attack).

Peripheral arterial disease.

Diabetes mellitus with evidence of symptomatic coronary heart disease.[6]

Exclusion Criteria:
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Severe renal insufficiency.

Active inflammatory muscle disease.

Previous significant adverse reaction to statins, ezetimibe, niacin, or laropiprant.

Active peptic ulcer disease.[6]

Intervention:

All participants received background therapy with simvastatin 40 mg daily, with or without

ezetimibe 10 mg daily.

Patients were then randomized to receive either:

Extended-release niacin 2 g and laropiprant 40 mg daily.

Matching placebo.[3][4]

Primary Endpoint: The primary outcome was the time to the first major vascular event, defined

as a composite of non-fatal myocardial infarction, coronary death, stroke, or any arterial

revascularization.[4]

AIM-HIGH Trial Methodology
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[2]

Patient Population: 3,414 patients with established atherosclerotic cardiovascular disease, low

baseline HDL cholesterol (<40 mg/dL for men, <50 mg/dL for women), and elevated triglyceride

levels (150-400 mg/dL).[2]

Inclusion Criteria:

Age 45 years or older.

Established cardiovascular disease (coronary, cerebrovascular, or peripheral arterial

disease).

Low HDL cholesterol and elevated triglycerides.[7]
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Intervention:

All participants received intensive statin therapy (simvastatin plus ezetimibe if needed) to

maintain LDL cholesterol levels between 40 and 80 mg/dL.

Patients were randomized to receive either:

Extended-release niacin at a dose of 1500 to 2000 mg daily.

Matching placebo.[2]

Primary Endpoint: The primary endpoint was the time to the first major cardiovascular event,

defined as a composite of death from coronary heart disease, nonfatal myocardial infarction,

ischemic stroke, hospitalization for an acute coronary syndrome, or symptom-driven coronary

or cerebral revascularization.[2][8]
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Niacin Action

Flushing Mechanism & Laropiprant Intervention
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Caption: Niacin-induced flushing pathway and the inhibitory action of laropiprant.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1245522?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1245522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HPS2-THRIVE Experimental Workflow

Patient Screening
(High-risk for vascular events)

Inclusion/Exclusion Criteria Met

Standardized Statin Therapy
(Simvastatin +/- Ezetimibe)

Eligible

Randomization
(n=25,673)

Tredaptive
(Niacin/Laropiprant) + Statin Placebo + Statin

Follow-up
(Median 3.9 years)

Primary Endpoint Analysis:
Major Vascular Events
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Caption: High-level experimental workflow of the HPS2-THRIVE clinical trial.

Logical Relationship: Tredaptive, Lipid Modification, and
Clinical Outcomes

Tredaptive
(Niacin + Laropiprant)
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- Increased HDL-C
- Decreased LDL-C

- Decreased Triglycerides

Leads to

Observed Clinical Outcome:
No Significant Reduction in Major Vascular Events

+ Increased Adverse Events

Clinical trials showed

Hypothesized Clinical Outcome:
Reduced Major Vascular Events

Hypothesized to lead to

Contradicted by

Click to download full resolution via product page

Caption: The logical disconnect between Tredaptive's biochemical effects and clinical

outcomes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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